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Compound of Interest

Compound Name: lanthelliformisamine A TFA

Cat. No.: B13436595

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ianthelliformisamine analogues, focusing
on their structure-activity relationships (SAR) as antibacterial agents. The information is
compiled from recent studies and presented to facilitate the understanding of how structural
modifications influence biological activity. This guide includes quantitative data, detailed
experimental protocols, and visualizations of key concepts to support further research and
development in this area.

Data Presentation: Structure-Activity Relationship
of lanthelliformisamine Analogues

The antibacterial activity of ianthelliformisamine analogues is significantly influenced by
modifications to the polyamine chain, the aromatic ring, and the geometry of the double bond.
The following table summarizes the minimum inhibitory concentrations (MIC) of selected
analogues against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia
coli) bacteria.
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R Group
(Substitutio  Polyamine MIC S. MIC E. coli
Compound . Geometry
n on Phenyl Chain aureus (pM)  (pM)
Ring)
lanthelliformis  3,5-di-Br, 4- o
_ Spermidine E >100 >100
amine A OMe
Analogue 1 H Spermidine E 2.5 5
Analogue 2 4-F Spermidine E 2.5 2.5
Analogue 3 4-Cl Spermidine E 1.25 2.5
Analogue 4 4-Br Spermidine E 1.25 1.25
Analogue 5 4-| Spermidine E 0.6 1.25
Analogue 6 4-NO2 Spermidine E 0.15 0.3
3,5-di-Br, 4- _
Analogue 7 Spermine E >100 >100
OMe
Analogue 8 H Spermine E 1.25 2.5
Analogue 9 4-F Spermine E 0.6 1.25
Analogue 10 4-Cl Spermine E 0.3 0.6
Analogue 11 4-Br Spermine E 0.3 0.3
Analogue 12 4-| Spermine E 0.15 0.3
Analogue 13 4-NO2 Spermine E 0.10 0.10
3,5-di-Br, 4- Norspermidin
Analogue 14 >100 >100
OMe e
Norspermidin
Analogue 15 H 5 10
e
3,5-di-Br, 4- o
Analogue 16 Spermidine Z >100 >100
OMe
Analogue 17 H Spermidine Z 10 20
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Key Observations from SAR Data:

e Polyamine Chain: The length and nature of the polyamine chain are critical for activity.
Analogues with spermine generally exhibit higher potency than those with spermidine, which
in turn are more active than those with norspermidine. This suggests that a longer polyamine
chain with more amine groups enhances antibacterial activity. The absence of the polyamine
chain, as seen in ianthelliformisamines D-G, leads to a loss of activity.

e Aromatic Ring Substitution: Substitution on the phenyl ring plays a crucial role in modulating
activity. Unsubstituted analogues (R=H) are significantly more active than the natural
products which are substituted with 3,5-dibromo-4-methoxy groups. The introduction of
electron-withdrawing groups, particularly at the 4-position, generally enhances antibacterial
potency. The 4-nitro substituted analogues are among the most potent compounds identified.

e Double Bond Geometry: The E (trans) geometry of the double bond in the cinnamic acid
moiety is preferred for antibacterial activity over the Z (cis) geometry.

Experimental Protocols

Antibacterial Susceptibility Testing (Minimum Inhibitory
Concentration - MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that
prevents visible growth of a microorganism.

a. Inoculum Preparation:

o Streak the bacterial strain (S. aureus or E. coli) on a suitable agar plate (e.g., Mueller-Hinton
Agar) and incubate at 37°C for 18-24 hours.

e Pick 3-5 isolated colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB).

» Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which
corresponds to approximately 1.5 x 10”8 colony-forming units (CFU)/mL.

 Dilute the standardized suspension 1:100 in MHB to obtain a final inoculum of approximately
1.5 x 10" CFU/mL.
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b. Microdilution Assay:
e Dispense 100 pL of MHB into each well of a 96-well microtiter plate.

e Add 100 pL of the test compound (dissolved in a suitable solvent like DMSO and then diluted
in MHB) to the first well and perform serial two-fold dilutions across the plate.

e Add 10 pL of the prepared bacterial inoculum to each well, resulting in a final volume of 110
pL and a final bacterial concentration of approximately 1.5 x 105 CFU/mL.

 Include a positive control (wells with bacteria and no compound) and a negative control
(wells with medium only).

 Incubate the plate at 37°C for 18-24 hours.

e The MIC is determined as the lowest concentration of the compound at which no visible
bacterial growth is observed.

Outer Membrane Permeabilization Assay (NPN Uptake)

This assay measures the ability of a compound to disrupt the outer membrane of Gram-
negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).

a. Cell Preparation:

e Grow E. coli to mid-log phase in a suitable broth.

» Harvest the cells by centrifugation and wash them twice with 5 mM HEPES buffer (pH 7.4).
o Resuspend the cells in the same buffer to an optical density at 600 nm (OD600) of 0.5.

b. Assay Procedure:

 In a quartz cuvette, mix the bacterial suspension with NPN to a final concentration of 10 uM.
e Measure the baseline fluorescence (excitation at 350 nm, emission at 420 nm).

e Add the test compound at the desired concentration and immediately record the increase in
fluorescence over time.
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e Polymyxin B can be used as a positive control for membrane permeabilization.

e An increase in fluorescence indicates the uptake of NPN due to outer membrane disruption.

Efflux Pump Inhibition Assay (Ethidium Bromide
Accumulation)

This assay assesses the ability of a compound to inhibit bacterial efflux pumps by measuring
the intracellular accumulation of the fluorescent substrate ethidium bromide (EtBr).

a. Cell Preparation:

o Grow the bacterial strain (e.g., a strain overexpressing a specific efflux pump) to the mid-
logarithmic phase.

e Harvest the cells by centrifugation, wash, and resuspend them in phosphate-buffered saline
(PBS) containing glucose (0.4%).

b. Assay Procedure:

¢ Incubate the bacterial suspension with the test compound at a sub-inhibitory concentration
for a defined period (e.g., 30 minutes).

¢ Add EtBr to the suspension (final concentration, e.g., 2 ug/mL).

e Monitor the increase in fluorescence (excitation at 530 nm, emission at 600 nm) over time
using a fluorometer.

e A known efflux pump inhibitor, such as reserpine or carbonyl cyanide m-
chlorophenylhydrazone (CCCP), can be used as a positive control.

e Anincreased and sustained level of fluorescence in the presence of the test compound
compared to the control (no compound) indicates inhibition of efflux pumps.

Mandatory Visualization
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Structure-Activity Relationship of lanthelliformisamine Analogues

Structural Modifications
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Caption: Key structural features influencing the antibacterial activity of ianthelliformisamine
analogues.
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General Workflow for Evaluating lanthelliformisamine Analogues
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Caption: A typical experimental workflow for the synthesis and evaluation of
ianthelliformisamine analogues.

To cite this document: BenchChem. [Structure-Activity Relationship of lanthelliformisamine
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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